methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate
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Overview
Description
Methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiourea derivative. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with methyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and carbamate group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-methoxyphenyl)carbamate: Lacks the thiadiazole ring, making it less versatile in certain applications.
5-(4-Methoxyphenyl)-1,3,4-thiadiazole: Lacks the carbamate group, which may affect its binding properties and reactivity.
Uniqueness
Methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of both the thiadiazole ring and the carbamate group. This combination enhances its chemical reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
714287-53-3 |
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Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H11N3O3S/c1-16-8-5-3-7(4-6-8)9-13-14-10(18-9)12-11(15)17-2/h3-6H,1-2H3,(H,12,14,15) |
InChI Key |
JWDQAKHDXLJFFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OC |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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